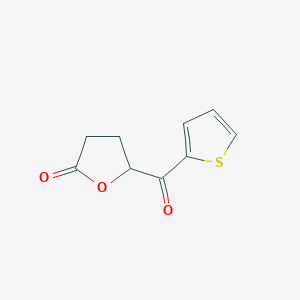![molecular formula C13H13BrN2O2 B2973268 3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1484752-14-8](/img/structure/B2973268.png)
3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the attachment of the amine and dione groups. The bromophenyl group could be added through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic structure suggests a rigid, three-dimensional shape, while the bromophenyl group would add aromaticity to the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amine group could participate in acid-base reactions, the bromophenyl group in electrophilic aromatic substitution reactions, and the dione group in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amine and dione groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Aromatase Inhibitory Activity
Research has highlighted the synthesis of analogs, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, for inhibiting human placental aromatase. This enzyme is critical in converting androgens to estrogens, and these compounds showed potential for endocrine therapy in hormone-dependent tumors like breast cancer. The study emphasizes the enzyme-inhibitory activity of these compounds, suggesting their utility in drug development for cancer treatment (Staněk et al., 1991).
Building Blocks for Carbapenem Nuclei
Another study focused on the synthesis of 2-Azabicyclo[2.2.0]hexane-3,5-dione derivatives as new building blocks for carbapenem nuclei. The derivatives show promise in developing new antibacterial agents, with the synthesis approach offering a novel route to these essential medicinal compounds (Katagiri et al., 1986).
Novel Synthesis Approaches
Further research has provided innovative methods for the synthesis of related bicyclic and tricyclic compounds, demonstrating the versatility of the azabicyclo[3.1.0]hexane framework in synthesizing complex molecular structures. This includes the development of methodologies for constructing spirocyclic and bicyclic amines, which have potential applications in creating new therapeutic agents and materials (Gensini et al., 2002).
Analgesic Agents
Additionally, 1-Aryl-3-azabicyclo[3.1.0]hexanes have been explored as a new series of nonnarcotic analgesic agents. This research indicates the potential for developing new pain management solutions without the risk of narcotic side effects, highlighting the compound's significance in medicinal chemistry (Epstein et al., 1981).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-4-3-6(14)5-7(8)15/h3-5,9-10H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRKIBIZROGXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
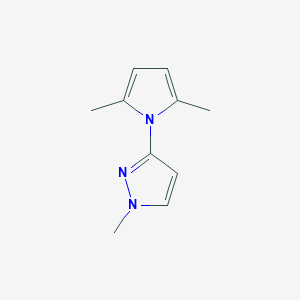
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)
![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)
![8-(thiophene-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2973190.png)
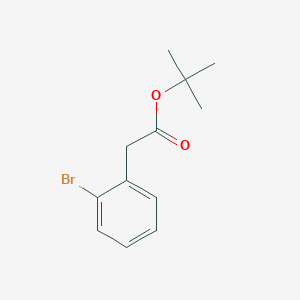
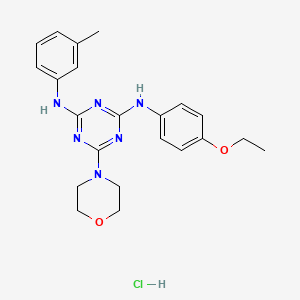
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2973199.png)
![5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2973200.png)
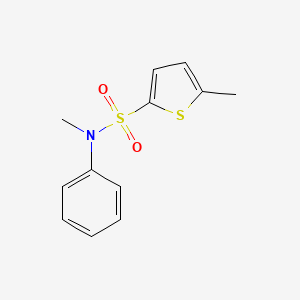
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2973202.png)
![3-[(adamantan-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2973204.png)
